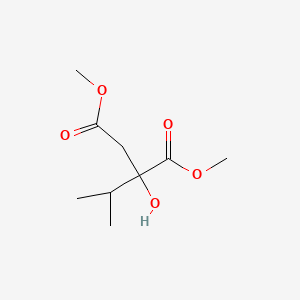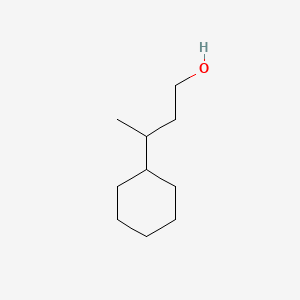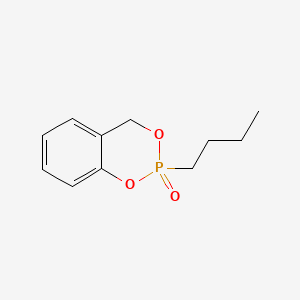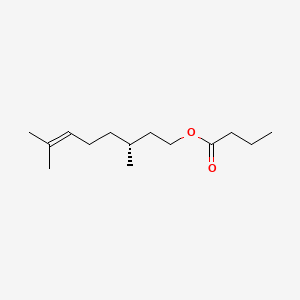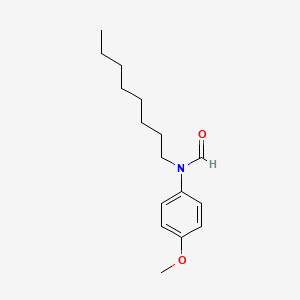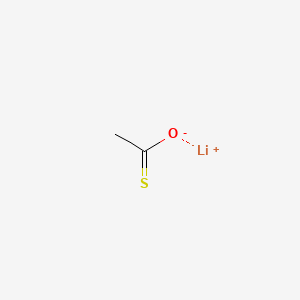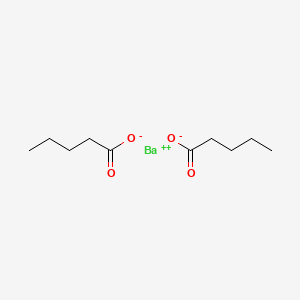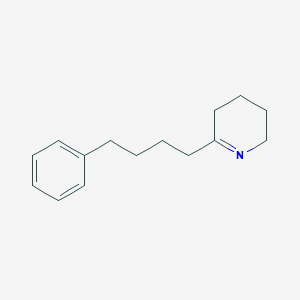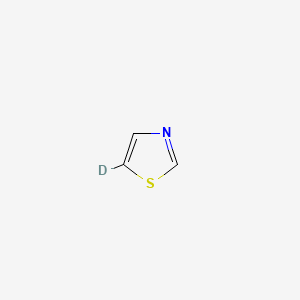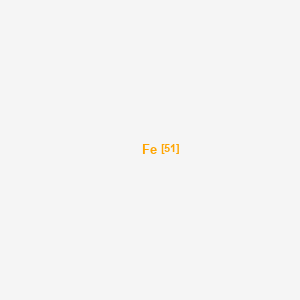
Iron, isotope of mass 51
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron-51 is a radioactive isotope of iron with the symbol (^{51}\text{Fe}). It has an atomic number of 26 and a mass number of 51. This isotope is known for its short half-life of approximately 305 milliseconds, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron-51 is typically produced through nuclear reactions. One common method involves bombarding cobalt-51 with protons in a cyclotron, resulting in the formation of iron-51 through a (p,n) reaction. The reaction conditions require high-energy protons and a controlled environment to ensure the desired isotope is produced efficiently .
Industrial Production Methods: Due to its short half-life, iron-51 is not produced on an industrial scale. Instead, it is synthesized in specialized nuclear research facilities equipped with cyclotrons or other particle accelerators. The production process involves precise control of reaction parameters to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Iron-51, like other iron isotopes, can undergo various chemical reactions, including oxidation, reduction, and complexation. due to its short half-life, these reactions are often studied in a controlled laboratory setting.
Common Reagents and Conditions:
Oxidation: Iron-51 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Complexation: Iron-51 can form complexes with ligands such as ethylenediaminetetraacetic acid (EDTA) or cyanide ions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of iron-51 can produce iron(III) oxide, while reduction can yield iron(II) compounds .
Aplicaciones Científicas De Investigación
Iron-51 has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Iron-51 is used as a tracer isotope to study reaction mechanisms and kinetics.
Biology: In biological research, iron-51 is used to investigate iron metabolism and transport within living organisms.
Medicine: Iron-51 is employed in medical research to study iron-related disorders such as anemia.
Mecanismo De Acción
The mechanism of action of iron-51 is primarily related to its radioactive decay. As it decays, iron-51 emits beta particles and gamma rays, which can be detected and measured. This property makes it valuable as a tracer in various scientific studies. The molecular targets and pathways involved depend on the specific application, such as tracking iron transport in biological systems or studying reaction mechanisms in chemistry .
Comparación Con Compuestos Similares
Iron-51 can be compared with other iron isotopes and similar radioactive tracers:
Iron-55: Another radioactive isotope of iron with a longer half-life of approximately 2.7 years.
Manganese-51: A similar isotope with the same mass number but different chemical properties.
Iron-51’s uniqueness lies in its short half-life, making it suitable for rapid, real-time studies where quick decay is advantageous. Its applications are limited by its short-lived nature, but it provides valuable insights in specific research contexts .
Propiedades
Número CAS |
14092-79-6 |
|---|---|
Fórmula molecular |
Fe |
Peso molecular |
50.95686 g/mol |
Nombre IUPAC |
iron-51 |
InChI |
InChI=1S/Fe/i1-5 |
Clave InChI |
XEEYBQQBJWHFJM-FTXFMUIASA-N |
SMILES isomérico |
[51Fe] |
SMILES canónico |
[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



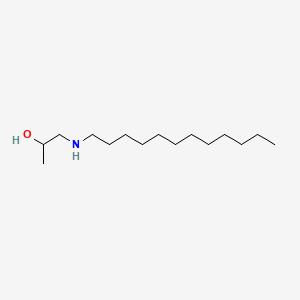
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
